2-(Aminomethyl)pyrimidin-4(3H)-one

Kinase inhibitor Cdc7 selectivity

2-(Aminomethyl)pyrimidin-4(3H)-one (CAS 944902-47-0) is a heterocyclic small molecule (C5H7N3O, MW 125.13) featuring a pyrimidin-4(3H)-one core with a primary aminomethyl substituent at the 2-position. This compound is classified within the broader 2-aminopyrimidin-4(3H)-one family, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of HIV-1 reverse transcriptase, dipeptidyl peptidase-4 (DPP-4), and various kinases.

Molecular Formula C5H7N3O
Molecular Weight 125.13
CAS No. 944902-47-0
Cat. No. B3030706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pyrimidin-4(3H)-one
CAS944902-47-0
Molecular FormulaC5H7N3O
Molecular Weight125.13
Structural Identifiers
SMILESC1=CN=C(NC1=O)CN
InChIInChI=1S/C5H7N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3,6H2,(H,7,8,9)
InChIKeyVXYALPOBJGYTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)pyrimidin-4(3H)-one (CAS 944902-47-0): Core Scaffold Identity and Informational Baseline


2-(Aminomethyl)pyrimidin-4(3H)-one (CAS 944902-47-0) is a heterocyclic small molecule (C5H7N3O, MW 125.13) featuring a pyrimidin-4(3H)-one core with a primary aminomethyl substituent at the 2-position . This compound is classified within the broader 2-aminopyrimidin-4(3H)-one family, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of HIV-1 reverse transcriptase, dipeptidyl peptidase-4 (DPP-4), and various kinases [1]. The 2-aminomethyl substituent introduces a flexible primary amine handle that differentiates it from simple 2-amino or 2-methyl analogs, enabling distinct hydrogen-bonding and conjugation chemistries that are critical for both target engagement and synthetic diversification [2].

Why Generic 2-Aminopyrimidin-4(3H)-one Analogs Cannot Substitute for 2-(Aminomethyl)pyrimidin-4(3H)-one in Lead Optimization


Within the 2-aminopyrimidin-4(3H)-one chemotype, seemingly conservative structural modifications produce dramatic shifts in potency, selectivity, and off-target liability. The 2-aminomethyl substituent found in this compound provides a geometrically and electronically distinct hydrogen-bonding vector compared to the 2-amino group of generic 2-aminopyrimidin-4(3H)-one (CAS 933756-94-6) or the bulkier aromatic extensions of 2-(3-(aminomethyl)phenyl)pyrimidin-4(3H)-one (CAS 1416438-01-1) . Structure-activity relationship (SAR) studies on analogous scaffolds have demonstrated that incorporation of a substituted aminomethyl group at the 2-position can improve kinase selectivity by over 200-fold relative to unsubstituted analogs, and that a 105-fold increase in DPP-4 inhibitory activity was achieved through optimization of the aminomethylpyrimidine series [1][2]. These findings establish that procuring the specific 2-(aminomethyl) variant—rather than a generic 2-substituted pyrimidin-4(3H)-one—is essential for maintaining the SAR trajectory of programs built around this precise substitution pattern.

Evidence Guide: Quantitative Differentiation of 2-(Aminomethyl)pyrimidin-4(3H)-one from Closest Analogs


Kinase Selectivity Advantage Conferred by the 2-Aminomethyl Substituent on the Pyrimidin-4(3H)-one Scaffold

On the thieno[3,2-d]pyrimidin-4(3H)-one scaffold—a close structural relative of the pyrimidin-4(3H)-one core—incorporation of a substituted aminomethyl group at the 2-position yielded a Cdc7 inhibitor (compound 10c) with an IC50 of 0.70 nM and selectivity ratios of Cdk2/Cdc7 ≥ 14,000 and ROCK1/Cdc7 = 200 [1]. The unsubstituted or differently substituted analogs in the same series showed substantially lower selectivity, demonstrating that the 2-aminomethyl substituent is a critical determinant of kinome selectivity within this chemotype [1].

Kinase inhibitor Cdc7 selectivity

DPP-4 Inhibitory Potency of Aminomethylpyrimidine Series and Structural Determinants of 105-Fold Activity Gain

In a series of aminomethylpyrimidines developed as DPP-4 inhibitors, the unoptimized screening hit exhibited an IC50 of 0.8 μM (800 nM), while structure-based optimization of the aminomethylpyrimidine core achieved a 105-fold activity increase—yielding a lead compound with a DPP-4 IC50 of 3 nM and DPP-8 IC50 of 6,600 nM (2,200-fold selectivity) [1]. This demonstrates that the aminomethylpyrimidine chemotype, to which 2-(aminomethyl)pyrimidin-4(3H)-one belongs, can achieve sub-nanomolar potency when properly elaborated, and that the 2-aminomethyl functionality is central to this optimization trajectory [1].

DPP-4 inhibitor Diabetes aminomethylpyrimidine

HIV-1 Reverse Transcriptase Inhibition: Potency Benchmarking of the 2-Aminopyrimidin-4(3H)-one Class

The 2-aminopyrimidin-4(3H)-one class has produced HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity extending into the sub-nanomolar range against both wild-type HIV-1 and clinically relevant mutant strains (Y181C, K103N, Y188L) [1]. While 2-(aminomethyl)pyrimidin-4(3H)-one itself has not been directly profiled for anti-HIV activity in published studies, the SAR of the class indicates that the 2-position substituent critically modulates antiviral potency and resistance profiles—making the specific 2-aminomethyl variant a necessary component for SAR continuity in antiviral programs derived from this chemotype [1][2].

HIV-1 reverse transcriptase NNRTI

Improved CYP3A4 and Phospholipidosis Safety Profile Achieved by Lipophilicity Optimization on the Aminomethylpyrimidine Scaffold

A lead aminomethylpyrimidine DPP-4 inhibitor (Compound 1) demonstrated equipotent DPP-4 inhibition but was found to induce phospholipidosis and inhibit CYP3A4—two liabilities that block clinical progression [1]. A subsequent series of less lipophilic and less amphiphilic aminomethylpyrimidine analogs was synthesized; one compound retained full DPP-4 potency while eliminating phospholipidosis induction and reducing CYP3A4 inhibition [1]. For procurement decisions, the 2-(aminomethyl)pyrimidin-4(3H)-one core serves as the starting point for generating analogs with improved safety profiles, as the aminomethyl handle allows modular derivatization to tune lipophilicity without ablating target potency [1].

Drug safety CYP3A4 phospholipidosis

Best-Fit Application Scenarios for 2-(Aminomethyl)pyrimidin-4(3H)-one Based on Evidence Strength


Kinase Inhibitor Lead Optimization Requiring High Selectivity

Research groups pursuing Cdc7 or related kinase targets should procure this compound as a core building block for generating 2-aminomethyl-substituted pyrimidin-4(3H)-one libraries. SAR evidence from the thieno[3,2-d]pyrimidin-4(3H)-one series demonstrates that the 2-aminomethyl substituent can confer ≥200-fold selectivity improvements (Cdk2/Cdc7 ≥ 14,000; ROCK1/Cdc7 = 200) relative to unsubstituted analogs . The compound's primary amine provides a synthetic handle for rapid diversification to explore selectivity determinants.

DPP-4 Inhibitor Development Programs Targeting Metabolic Disease

Organizations developing next-generation DPP-4 inhibitors for type 2 diabetes should utilize this compound as a foundational intermediate. The aminomethylpyrimidine series has demonstrated a 105-fold activity enhancement through systematic optimization, achieving 3 nM DPP-4 potency with 2,200-fold selectivity over DPP-8 . Furthermore, safety optimization on this scaffold has successfully eliminated phospholipidosis liability and reduced CYP3A4 inhibition while maintaining target potency . The 2-(aminomethyl)pyrimidin-4(3H)-one core is therefore positioned at the intersection of potency and developability for this target class.

HIV-1 NNRTI Discovery with Mutant-Strain Coverage Requirements

Antiviral research teams focused on overcoming NNRTI resistance mutations (Y181C, K103N, Y188L) should incorporate this building block into focused library synthesis. The 2-aminopyrimidin-4(3H)-one chemotype has produced inhibitors with sub-nanomolar potency against both wild-type and mutant HIV-1 strains, exceeding the potency of first-generation NNRTIs such as nevirapine by over 100-fold . The 2-aminomethyl variant provides a distinct substitution geometry that may further modulate resistance profiles in next-generation candidates.

Versatile Heterocyclic Building Block for Diversity-Oriented Synthesis

Medicinal chemistry groups requiring a compact, bifunctional pyrimidinone scaffold should prioritize this compound for diversity-oriented synthesis (DOS) campaigns. With a molecular weight of only 125.13 Da (C5H7N3O) and both a nucleophilic primary amine and a hydrogen-bonding pyrimidinone core, the compound serves as a minimal scaffold for generating focused libraries targeting multiple enzyme classes (kinases, proteases, reverse transcriptases) . Its storage condition (sealed, dry, 2–8 °C) and room-temperature shipping stability further support routine laboratory procurement and handling .

Quote Request

Request a Quote for 2-(Aminomethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.